molecular formula C19H17NO2 B4871999 N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide CAS No. 5342-92-7

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide

Cat. No.: B4871999
CAS No.: 5342-92-7
M. Wt: 291.3 g/mol
InChI Key: BVRHZDYUBJFXJS-UHFFFAOYSA-N
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Description

N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide (CAS: 117-93-1) is a 1-amidoalkyl-2-naphthol derivative synthesized via multicomponent condensation reactions. Its structure comprises a naphthalene core with a hydroxyl group at position 2, a benzyl moiety at position 1, and an acetamide functional group. The compound is typically synthesized under solvent-free conditions using catalysts like molybdatophosphoric acid, yielding a white solid with a melting point of 239–240°C . Spectral characterization includes:

  • IR: NH (3417 cm⁻¹), OH (3168 cm⁻¹), C=O (1647 cm⁻¹), and aromatic C=C (1601–1513 cm⁻¹) .
  • NMR: Distinct signals for the acetamide methyl group (δ 2.06 ppm in $^1$H NMR) and aromatic protons (δ 7.01–8.11 ppm) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13(21)20-19(15-8-3-2-4-9-15)18-16-10-6-5-7-14(16)11-12-17(18)22/h2-12,19,22H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRHZDYUBJFXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277718
Record name N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide
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Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5342-92-7
Record name N-[(2-Hydroxy-1-naphthalenyl)phenylmethyl]acetamide
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Record name NSC3678
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Record name N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide
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Preparation Methods

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide can be achieved through a one-pot multicomponent reaction. This involves the condensation of aldehydes, 2-naphthol, and amides in the presence of a catalyst. Various catalysts can be used, such as antimony(III) acetate, polyethylene glycol (PEG)-based dicationic acidic ionic liquids, and magnetic nanoparticle-supported Schiff base complexes . The reaction is typically carried out under solvent-free conditions at ambient temperature, resulting in high yields and short reaction times .

Chemical Reactions Analysis

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include Lewis or Brønsted acidic catalysts such as montmorillonite K10, p-TSA, iodine, and Fe(HSO4)3 . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound exhibits promising therapeutic activities, including:

  • Antiviral and Antibacterial Properties : The 1-amidoalkyl-2-naphthol core is noted for its potential as a scaffold for developing antiviral agents and antibiotics. Studies have indicated that derivatives of this structure can inhibit viral replication and bacterial growth effectively .
  • Cardiovascular Effects : Research has shown that compounds similar to N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide can have hypotensive (blood pressure-lowering) and bradycardiac (heart rate-reducing) effects . These properties are particularly relevant in the development of treatments for hypertension and related cardiovascular conditions.

Case Studies
A study demonstrated the synthesis of N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide using various catalytic methods, resulting in compounds with yields up to 95% . The synthesized compounds were characterized using spectroscopic techniques, confirming their structural integrity and potential pharmacological activity.

Catalytic Applications

Green Chemistry
this compound has been synthesized through environmentally friendly methods using catalysts such as ionic liquids and heteropoly acids. These methods not only enhance the yield but also reduce the environmental impact associated with traditional organic synthesis .

Efficiency in Synthesis
A notable method involves the use of Envirocat EPZ-10 as a catalyst for the synthesis of this compound under solvent-free conditions. This approach has shown to be efficient, yielding high product purity with minimal reaction times . The reusability of catalysts has also been highlighted, demonstrating their sustainability in synthetic processes .

Synthetic Organic Chemistry

Versatile Building Blocks
this compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that possess distinct biological activities. The compound's ability to undergo further modifications makes it valuable in drug design and development .

Table: Comparison of Synthesis Methods

MethodCatalystYield (%)Reaction TimeReference
Ionic Liquid Catalysis[2-MPyH]OTf91Short
Envirocat EPZ-10Envirocat EPZ-1095Minimal
Heteropoly Acid CatalysisHeteropoly AcidVariesModerate

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The phenyl ring substituents significantly influence melting points and intermolecular interactions. Key comparisons include:

Compound (Substituent) Melting Point (°C) Key Spectral Features Source
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide (Parent) 239–240 IR: 1647 cm⁻¹ (C=O); $^1$H NMR: δ 2.06 (CH3)
N-[(4-Nitrophenyl)(2-hydroxynaphthalen-1-yl)methyl]acetamide 249–251 IR: 1513, 1439 cm⁻¹ (NO₂); $^1$H NMR: δ 8.12 (Ar-H)
N-[(4-Chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl]acetamide 230 IR: 1058 cm⁻¹ (C-Cl); $^13$C NMR: δ 125.6 (C-Cl)
N-[(4-Methoxyphenyl)(2-hydroxynaphthalen-1-yl)methyl]acetamide 178 IR: 1247 cm⁻¹ (C-O); $^1$H NMR: δ 3.78 (OCH3)

Key Observations :

  • Electron-withdrawing groups (NO₂, Cl) increase melting points due to enhanced dipole interactions and hydrogen bonding (e.g., NO₂ derivatives show strong intermolecular O-H⋯O and N-H⋯O bonds) .
  • Electron-donating groups (OCH₃) reduce melting points by disrupting crystal packing .

Hydrogen Bonding and Crystal Packing

Crystal structures reveal critical differences:

  • Parent compound : Forms O-H⋯O and N-H⋯O hydrogen bonds, stabilizing a layered structure .
  • 3-Nitro derivative : Exhibits additional C-H⋯O interactions (δ 8.36 ppm triazole proton) and tighter packing due to nitro group polarity .
  • 4-Methylphenyl analog : Methyl groups induce steric hindrance, reducing hydrogen-bonding efficiency compared to the parent compound .

Biological Activity

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide (C19H17NO2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a one-pot reaction using 2-naphthol, benzaldehyde, and acetamide, often catalyzed by zirconocene dichloride. The reaction conditions are optimized to yield the compound with high purity and yield, typically around 72% .

The crystal structure reveals that the molecule is stabilized by intramolecular hydrogen bonds, contributing to its stability and biological activity. The dihedral angle between the naphthalene and phenyl rings indicates a specific spatial arrangement that may influence its interaction with biological targets .

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In studies involving adjuvant-induced arthritis in rats, treatment with this compound resulted in reduced paw edema and body weight loss compared to control groups. The compound effectively decreased serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating its potential as an anti-arthritic agent .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. It was found to be effective against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring enhances its antimicrobial efficacy .

The biological activities of this compound are believed to stem from its ability to modulate key signaling pathways involved in inflammation and microbial resistance. Notably, it inhibits kinases associated with inflammatory responses, particularly those related to mitogen-activated protein kinase pathways . This modulation can lead to reduced production of inflammatory mediators, contributing to its therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is helpful:

Compound NameStructural FeaturesBiological Activity
2,4-DichlorophenolContains a dichlorophenol moietyAntimicrobial properties
N-(2-Hydroxyphenyl)acetamideSimilar acetamide structureAnalgesic effects
2-(4-Chlorophenoxy)acetic acidRelated phenoxyacetic acid structureHerbicidal activity

This table highlights how variations in structure can influence biological activity, emphasizing the significance of functional groups in determining therapeutic potential.

Case Studies

Several case studies have focused on the efficacy of this compound:

  • Anti-Arthritic Study : In a controlled study involving Sprague Dawley rats, administration of the compound at doses of 5 mg/kg and 10 mg/kg significantly reduced paw swelling and inflammatory cytokine levels compared to untreated controls .
  • Antimicrobial Screening : A series of newly synthesized derivatives were screened against common pathogens. The results indicated that compounds similar to this compound exhibited potent activity against MRSA, making them promising candidates for further development .

Q & A

Q. What are the established synthetic routes for N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent condensation reactions. For example, a one-pot protocol involves reacting 2-naphthol, benzaldehyde derivatives, and acetonitrile in the presence of a Brønsted acid catalyst (e.g., HCl or p-TsOH). Yields are highly dependent on solvent polarity, temperature (optimized at 80–100°C), and stoichiometric ratios of reactants. IR spectroscopy (C=O stretch at ~1670–1680 cm⁻¹) and ¹H NMR (amide NH signal at δ ~10 ppm) confirm product formation . Recrystallization in ethanol or ethyl acetate improves purity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction reveals a triclinic Pī space group with intramolecular O–H⋯O hydrogen bonds between the hydroxyl and acetamide groups. The naphthalene and phenyl rings exhibit π–π stacking (3.5–3.8 Å distances), while weak C–H⋯O interactions further stabilize the lattice. Hirshfeld surface analysis quantifies these interactions, with O⋯H (30%) and H⋯H (45%) contacts dominating .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • IR spectroscopy : Detects key functional groups (e.g., hydroxyl at ~3200–3400 cm⁻¹, amide C=O at ~1670 cm⁻¹).
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.4 ppm) and quaternary carbons (e.g., C=O at ~167 ppm).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 404.1359) .

Advanced Research Questions

Q. How can substituent variations on the phenyl ring alter the compound’s biological activity, and what computational methods predict these effects?

Electron-withdrawing groups (e.g., nitro at the para position) enhance hydrogen-bonding potential with biological targets like enzymes. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity. Molecular docking (AutoDock Vina) assesses binding affinity to targets such as cyclooxygenase-2 (COX-2), with binding energies < −7.0 kcal/mol indicating strong interactions .

Q. What strategies resolve contradictory data in thermal stability assessments (e.g., DSC vs. TGA)?

Discrepancies arise from differing sample preparation (crystalline vs. amorphous phases) or heating rates (5°C/min vs. 10°C/min). For accurate analysis:

  • Use combined DSC-TGA under inert atmospheres (N₂ or Ar).
  • Correlate decomposition onset (TGA) with endothermic peaks (DSC).
  • Validate with variable-temperature XRD to track phase transitions .

Q. How do solvent polarity and pH influence the compound’s fluorescence properties for sensing applications?

In polar aprotic solvents (DMF, DMSO), the hydroxyl group’s deprotonation (pH > 10) enhances fluorescence quantum yield (Φ ~0.45) due to reduced non-radiative decay. Stokes shifts (~80 nm) correlate with solvent dielectric constant (ε). Time-resolved fluorescence (TCSPC) reveals biexponential decay kinetics, suggesting multiple excited-state conformers .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization occurs during acidic workup (pH < 3) or prolonged heating. Mitigation strategies include:

  • Using chiral auxiliaries (e.g., L-proline) in asymmetric catalysis.
  • Optimizing reaction time (<6 hours) and temperature (<60°C).
  • Employing chiral HPLC (Chiralpak AD-H column) for purity validation (>98% ee) .

Methodological Guidance

Q. How to design a robust protocol for synthesizing derivatives with modified substituents?

  • Step 1 : Select substituents (e.g., halides, nitro, methoxy) based on Hammett σ values to modulate electronic effects.
  • Step 2 : Screen catalysts (e.g., FeCl₃ for electron-deficient substrates, ZnCl₂ for electron-rich).
  • Step 3 : Monitor reaction progress via TLC (hexane:ethyl acetate 7:3) and isolate via column chromatography (silica gel, 60–120 mesh).
  • Step 4 : Validate regioselectivity via NOESY for spatial proximity of substituents .

Q. How to analyze hydrogen-bonding networks in polymorphic forms?

  • PXRD : Differentiates polymorphs via distinct 2θ peaks (e.g., 10.5° vs. 12.3°).
  • FT-IR microscopy : Maps O–H⋯O bond vibrations spatially.
  • Solid-state NMR : Detects hydrogen-bond-induced chemical shifts (¹⁵N CP-MAS) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic media?

Discrepancies arise from varying purity grades or measurement techniques. Standardize protocols:

  • Use shake-flask method (24-hour equilibration at 25°C).
  • Quantify via UV-Vis (λ_max = 270 nm) with calibration curves.
  • Validate with Hansen solubility parameters (δₜ ~22 MPa¹/²) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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